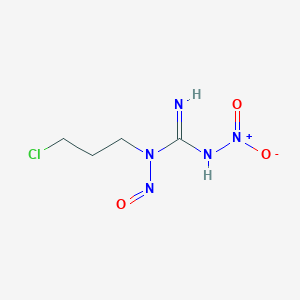![molecular formula C10H20N2O B14495099 N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]butan-2-imine CAS No. 65651-53-8](/img/structure/B14495099.png)
N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]butan-2-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]butan-2-imine is a chemical compound characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]butan-2-imine typically involves the reaction of a pyrrolidine derivative with a suitable butan-2-imine precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reaction. The process may also involve steps like purification through column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]butan-2-imine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]butan-2-imine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]butan-2-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]butan-2-imine include:
- N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]propan-1-imine
- Pyrrolidine derivatives : Pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, prolinol.
Uniqueness
This compound is unique due to its specific structural features, such as the methoxymethyl group and the butan-2-imine moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
65651-53-8 |
|---|---|
Fórmula molecular |
C10H20N2O |
Peso molecular |
184.28 g/mol |
Nombre IUPAC |
N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]butan-2-imine |
InChI |
InChI=1S/C10H20N2O/c1-4-9(2)11-12-7-5-6-10(12)8-13-3/h10H,4-8H2,1-3H3/t10-/m0/s1 |
Clave InChI |
KELKATRCCFSFJW-JTQLQIEISA-N |
SMILES isomérico |
CCC(=NN1CCC[C@H]1COC)C |
SMILES canónico |
CCC(=NN1CCCC1COC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


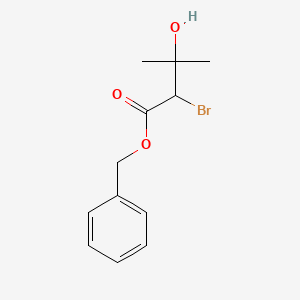

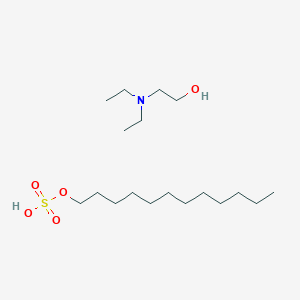
![2,6,6-Trimethyl-1-[1-(phenylsulfanyl)cyclopropyl]cycloheptan-1-ol](/img/structure/B14495041.png)
![(E)-1-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-methylphenyl)methanimine](/img/structure/B14495045.png)
![[(2-Cyanoethyl)(nitro)amino]methyl acetate](/img/structure/B14495052.png)
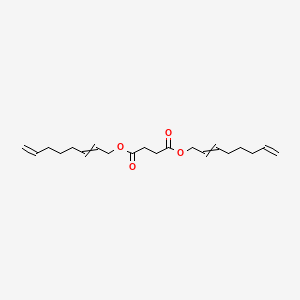

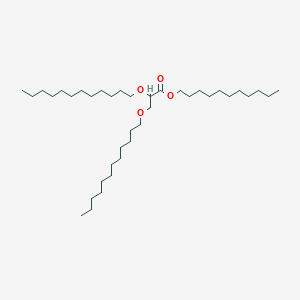
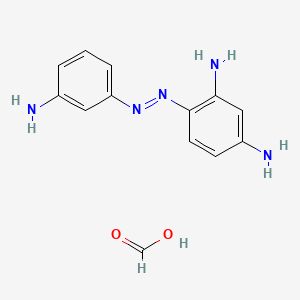
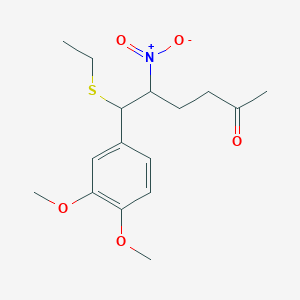
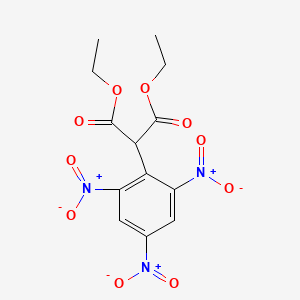
![(2S)-2-amino-3-[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanylselanylsulfanyl-3-methylbutanoic acid](/img/structure/B14495101.png)
